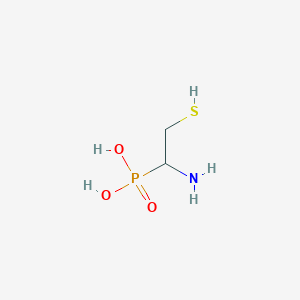
(1-Amino-2-sulfanylethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2-sulfanylethyl)phosphonic acid is an organophosphorus compound with the molecular formula C₂H₈NO₃PS. It is characterized by the presence of an amino group, a sulfanyl group, and a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-sulfanylethyl)phosphonic acid typically involves the hydrophosphonylation of imines with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, where an imine reacts with a dialkyl phosphite in the presence of a catalyst to form the desired α-amino phosphonate . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrophosphonylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as chiral thioureas or quinine derivatives can enhance the enantioselectivity of the reaction, producing high yields of enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions: (1-Amino-2-sulfanylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, phosphinic acid derivatives, and various substituted amino phosphonates .
Scientific Research Applications
(1-Amino-2-sulfanylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: The compound is used in the development of flame retardants, corrosion inhibitors, and chelating agents
Mechanism of Action
The mechanism of action of (1-Amino-2-sulfanylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- Aminomethylphosphonic acid
- Glyphosate
- EDTMP (Ethylenediaminetetramethylenephosphonic acid)
Comparison: (1-Amino-2-sulfanylethyl)phosphonic acid is unique due to the presence of both an amino group and a sulfanyl group, which provide distinct chemical reactivity and biological activity. Compared to aminomethylphosphonic acid, it has an additional sulfanyl group that can undergo oxidation. Glyphosate, a well-known herbicide, lacks the sulfanyl group and has different applications. EDTMP, used as a chelating agent, has a more complex structure with multiple phosphonic acid groups .
Properties
CAS No. |
81613-33-4 |
|---|---|
Molecular Formula |
C2H8NO3PS |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(1-amino-2-sulfanylethyl)phosphonic acid |
InChI |
InChI=1S/C2H8NO3PS/c3-2(1-8)7(4,5)6/h2,8H,1,3H2,(H2,4,5,6) |
InChI Key |
GQUPZJPZACSKNV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)P(=O)(O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


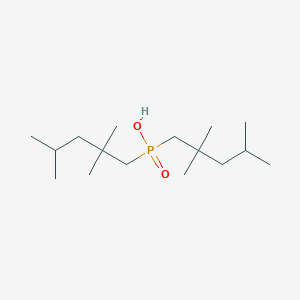
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)



![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
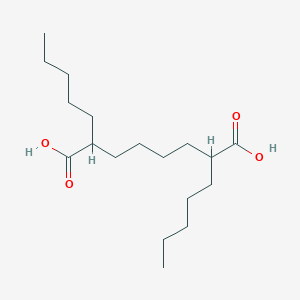
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
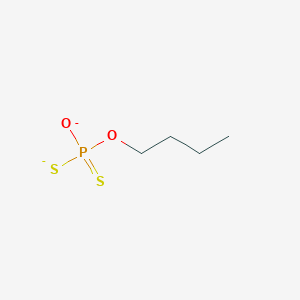
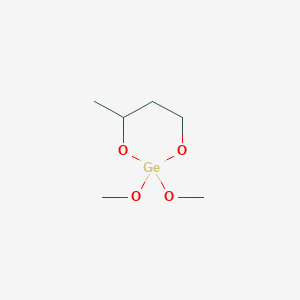

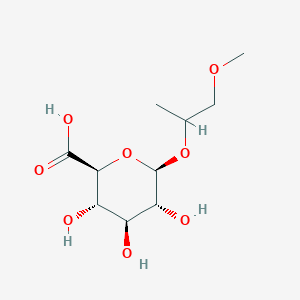
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

